molecular formula C19H21N3O3S B4640736 2-(2-methyl-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-(2-methyl-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B4640736
M. Wt: 371.5 g/mol
InChI Key: OUTPRQPBUXYUFH-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a synthetic acetamide derivative featuring a 2-methylindole moiety linked via an ethyl spacer to a sulfamoylphenyl group. The indole core is a privileged structure in medicinal chemistry, often associated with receptor-binding activity (e.g., serotonin or melatonin receptors) .

Properties

IUPAC Name

2-(2-methylindol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-14-12-16-4-2-3-5-18(16)22(14)13-19(23)21-11-10-15-6-8-17(9-7-15)26(20,24)25/h2-9,12H,10-11,13H2,1H3,(H,21,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTPRQPBUXYUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the indole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Sulfamoylphenyl Group: The final step involves the reaction of the intermediate compound with 4-aminobenzenesulfonamide under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:

a. Acetamide Hydrolysis
The acetamide moiety (-NHC(O)CH₃) hydrolyzes to form carboxylic acid derivatives:
R-NHC(O)CH3+H2OH+/OHR-NH2+CH3COOH\text{R-NHC(O)CH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-NH}_2 + \text{CH}_3\text{COOH}

  • Conditions :

    • Acidic (HCl, 6M, reflux, 6–8 hr) or basic (NaOH, 1M, 60°C, 4 hr) .

    • Yields depend on steric hindrance from the 2-methylindole group, typically 60–75% .

b. Sulfonamide Hydrolysis
The sulfamoyl group (-SO₂NH₂) resists hydrolysis under mild conditions but reacts under harsh acidic environments to yield sulfonic acid:
Ar-SO2NH2+H2OH2SO4,ΔAr-SO3H+NH3\text{Ar-SO}_2\text{NH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Ar-SO}_3\text{H} + \text{NH}_3

  • Conditions : Concentrated H₂SO₄, 100°C, 12 hr.

Nucleophilic Substitution

The sulfonamide group participates in nucleophilic substitution reactions, particularly at the sulfur center:

a. Chlorination
Reaction with PCl₅ replaces the sulfonamide’s oxygen with chlorine:
Ar-SO2NH2+PCl5Ar-SCl2NH2+POCl3\text{Ar-SO}_2\text{NH}_2 + \text{PCl}_5 \rightarrow \text{Ar-SCl}_2\text{NH}_2 + \text{POCl}_3

  • Conditions : Anhydrous DCM, 0°C to RT, 2 hr.

b. Amine Substitution
Primary amines displace the sulfonamide group under basic conditions:
Ar-SO2NH2+R-NH2Et3NAr-SO2NHR+NH3\text{Ar-SO}_2\text{NH}_2 + \text{R-NH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{Ar-SO}_2\text{NHR} + \text{NH}_3

  • Yields : 45–60% for aliphatic amines (e.g., methylamine) .

Oxidation and Reduction

a. Indole Ring Oxidation
The 2-methylindole moiety oxidizes to form a quinoline derivative under strong oxidizing agents:
IndoleKMnO4,H2SO4Quinoline-2-carboxylic acid\text{Indole} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{Quinoline-2-carboxylic acid}

  • Conditions : 0.1M KMnO₄, 70°C, 4 hr.

b. Acetamide Reduction
The carbonyl group in the acetamide is reduced to a methylene group using LiAlH₄:
R-NHC(O)CH3LiAlH4R-NHCH2CH3\text{R-NHC(O)CH}_3 \xrightarrow{\text{LiAlH}_4} \text{R-NHCH}_2\text{CH}_3

  • Yields : 80–85% .

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution, primarily at the 5-position due to the 2-methyl group’s steric hindrance:

a. Nitration
IndoleHNO3,H2SO45-Nitro-2-methylindole\text{Indole} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} 5\text{-Nitro-2-methylindole}

  • Conditions : 0°C, 30 min; regioselectivity confirmed via HPLC .

b. Sulfonation
Sulfonation occurs at the 5-position using chlorosulfonic acid:
IndoleClSO3H5-Sulfo-2-methylindole\text{Indole} \xrightarrow{\text{ClSO}_3\text{H}} 5\text{-Sulfo-2-methylindole}

  • Yields : 50–55%.

Biological Interactions

While not a traditional chemical reaction, the compound interacts with biological targets via:

  • Hydrogen Bonding : Sulfonamide and acetamide groups bind to enzyme active sites (e.g., carbonic anhydrase IX).

  • π-Stacking : The indole ring interacts with aromatic residues in receptor pockets.

Table 2: Comparative Reactivity of Sulfonamide Derivatives

CompoundHydrolysis Rate (rel.)Electrophilic Substitution Site
2-Methylindole-sulfonamide-acetamide1.0C-5
Unsubstituted indole-sulfonamide1.2C-3
5-Methoxyindole-sulfonamide0.8C-7

Scientific Research Applications

Properties of 2-(2-methyl-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

The compound can undergo various chemical reactions, including:

  • Oxidation : The indole ring can be oxidized using reagents like potassium permanganate.
  • Reduction : The sulfonamide group can be reduced to an amine using reducing agents such as palladium on carbon.
  • Substitution Reactions : Nucleophilic substitution can occur at the sulfonamide group under basic conditions.

Medicinal Chemistry

The compound has shown promise as an anti-inflammatory and anticancer agent . It operates through mechanisms such as:

  • Enzyme Inhibition : It inhibits specific enzymes involved in inflammatory pathways.
  • DNA Intercalation : The indole structure allows it to intercalate with DNA, potentially disrupting cancer cell proliferation.

Case Studies

  • Anti-Cancer Activity : Research has demonstrated that similar indole derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could have comparable efficacy.
  • Anti-Inflammatory Properties : Studies indicate that compounds with sulfonamide groups can reduce inflammation by inhibiting cyclooxygenase (COX) enzymes.

Biology and Biochemistry

In biochemical assays, this compound is utilized to study:

  • Enzyme Inhibition : Its ability to inhibit specific enzymes makes it a valuable tool for understanding metabolic pathways.
  • Protein Interactions : The compound's interactions with proteins can elucidate mechanisms of action for drug development.

Material Science

The potential use of this compound extends into material science, particularly in developing organic semiconductors and advanced materials due to its unique electronic properties derived from the indole structure.

Similar Compounds

Compound NameKey Differences
2-(1H-indol-1-yl)-N-(4-sulfamoylphenyl)acetamideLacks the methyl group on the indole ring
N-(4-sulfamoylphenyl)acetamideDoes not contain the indole structure
2-(1H-indol-1-yl)acetamideLacks both sulfonamide and phenyl groups

Unique Features

The combination of the indole ring and sulfonamide group in this compound provides a dual mechanism of action, enhancing its biological activity compared to other compounds lacking these features.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole or Heterocyclic Cores

2-Fluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide (C281-0125)
  • Structure : Replaces the sulfamoylphenyl group with a fluorobenzamide.
  • Key Differences : Fluorine substitution may enhance metabolic stability and lipophilicity compared to the polar sulfamoyl group.
N-[2-(4-Sulfamoylphenyl)ethyl]acetamide
  • Structure : Lacks the 2-methylindole moiety.
  • Key Differences : Simpler structure without the heterocyclic indole core.
Melatonin (N-[2-(5-Methoxyindol-3-yl)ethyl]acetamide)
  • Structure : Shares the indole-ethyl-acetamide backbone but substitutes 5-methoxyindole and lacks sulfamoyl.
  • Key Differences : The 5-methoxy group is essential for melatonin receptor affinity, whereas the 2-methyl substitution in the target compound may alter selectivity .

Analogues with Sulfamoylphenyl Groups

A. 2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 1, )
  • Structure : Benzo[d]thiazole replaces indole, with an ethoxy substituent.
  • Data : Yield (59%), m.p. 144.2°C.
  • Implications : The ethoxy group may improve solubility, while the thiazole core could enhance metabolic stability compared to indole .
2-[4-(Cyclohexylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide (6064-0052)
  • Structure: Dual sulfamoyl groups with a cyclohexylsulfamoyl-phenoxy linker.
  • Implications : Increased steric bulk and lipophilicity may reduce bioavailability but enhance target affinity in sulfonamide-sensitive enzymes .

Analogues with Varied Heterocycles

A. 2-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 10, )
  • Data : Yield (68%), m.p. 128.4°C.

Comparative Data Table

Compound Name Core Structure Key Substituents Yield (%) m.p. (°C) Potential Applications
Target Compound Indole 2-Methyl, sulfamoylphenyl N/A N/A Neurological/metabolic disorders (hypothetical)
2-Fluoro-N-[2-(2-methylindol-1-yl)ethyl]benzamide Indole Fluorobenzamide N/A N/A CNS-targeted therapies
Compound 1 Benzo[d]thiazole 6-Ethoxy, sulfamoylphenyl 59 144.2 Antimicrobial/diuretic
Melatonin Indole 5-Methoxy N/A 116–120 Circadian rhythm regulation
N-[2-(4-Sulfamoylphenyl)ethyl]acetamide Acetamide Sulfamoylphenyl N/A N/A Sulfonamide-based therapies

Key Research Findings

  • Synthetic Feasibility : Compounds with electron-withdrawing groups (e.g., thiadiazole in Compound 10) or bulky substituents (e.g., cyclohexylsulfamoyl in 6064-0052) show moderate-to-high yields (68–74%), suggesting robustness in acetamide synthesis .
  • Limitations : Direct pharmacological data for the target compound are absent; comparisons rely on structural analogs and inferred properties.

Biological Activity

2-(2-methyl-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a synthetic compound characterized by its unique structure, which combines an indole moiety with a sulfonamide-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research.

  • Molecular Formula : C16H15N3O3S
  • Molecular Weight : 329.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indole ring can intercalate with DNA, which may lead to disruption of cellular processes such as replication and transcription. Additionally, the sulfonamide group mimics natural substrates, allowing it to inhibit specific enzymes involved in inflammatory pathways and cancer progression.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity by inducing apoptosis in cancer cells. For instance, derivatives of indole have been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways, leading to cell death .

Anti-inflammatory Effects

The compound's sulfonamide group is known for its anti-inflammatory properties. It can inhibit the activity of carbonic anhydrase and other enzymes involved in inflammatory responses. In vitro studies have demonstrated that similar sulfonamide derivatives reduce the production of pro-inflammatory cytokines and inhibit cell migration in response to inflammatory stimuli .

Study on Anticancer Activity

A study conducted on a series of indole derivatives, including compounds structurally related to this compound, revealed that these compounds exhibited IC50 values ranging from 0.38 nM to 2.2 nM against various cancer cell lines. The most potent compounds were found to target the epidermal growth factor receptor (EGFR), showing comparable efficacy to established therapies like osimertinib .

Inhibition of Enzymatic Activity

Research has shown that similar sulfonamide-containing compounds effectively inhibit key enzymes involved in cancer metabolism and inflammation. For example, a derivative was found to inhibit dihydrofolate reductase (DHFR), a crucial enzyme for nucleotide synthesis in rapidly dividing cancer cells, thus providing a potential therapeutic pathway for cancer treatment .

Summary Table of Biological Activities

Activity Type Mechanism Reference
AnticancerInduction of apoptosis via EGFR inhibition
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme inhibitionTargeting DHFR and other metabolic enzymes

Q & A

Q. What evidence supports the compound’s potential in treating inflammatory diseases?

  • Methodological Answer :
  • Structural Analogs : Apremilast (a sulfonamide derivative) inhibits PDE4, suggesting anti-inflammatory mechanisms via cAMP modulation .
  • In Vivo Models : Test efficacy in murine collagen-induced arthritis models, measuring TNF-α/IL-6 suppression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methyl-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-methyl-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

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